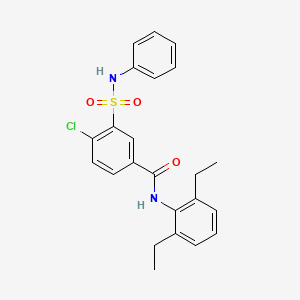![molecular formula C19H17BrN2 B4894531 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile, also known as BPAP, is a chemical compound that belongs to the group of acrylonitrile derivatives. BPAP has been studied for its potential as a psychoactive drug and for its pharmacological properties in the treatment of neurological disorders.
Wirkmechanismus
The exact mechanism of action of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile is not fully understood. However, it has been suggested that 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile may exert its effects by modulating the activity of dopamine, serotonin, and glutamate receptors in the brain. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to have a number of biochemical and physiological effects. In animal models, 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase the expression of BDNF and to enhance neurogenesis in the hippocampus. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to improve cognitive function, reduce anxiety, and improve mood in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to have low toxicity and has not been associated with any significant side effects in animal models. However, one limitation of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile is that it is not very soluble in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile. One area of research is the development of more potent and selective analogs of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile. Another area of research is the investigation of the potential therapeutic uses of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile and its effects on the brain and behavior.
Synthesemethoden
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile can be synthesized using a variety of methods, including the reaction of 3-bromophenylboronic acid and 4-(1-pyrrolidinyl)phenylboronic acid with acrylonitrile under palladium-catalyzed conditions. Another method involves the reaction of 3-bromophenylacetonitrile and 4-(1-pyrrolidinyl)benzaldehyde in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been studied for its potential as a psychoactive drug and for its pharmacological properties in the treatment of neurological disorders. It has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
(E)-2-(3-bromophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2/c20-18-5-3-4-16(13-18)17(14-21)12-15-6-8-19(9-7-15)22-10-1-2-11-22/h3-9,12-13H,1-2,10-11H2/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDVGEZWVKXEAY-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-bromophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894485.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4894489.png)
![N-cyclopropyl-3-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4894491.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)
![1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)

![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)
![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)
![1-(4-ethylphenyl)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894532.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4894540.png)